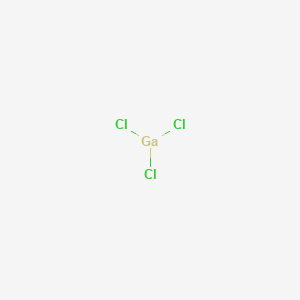![molecular formula H8I2MnO4 B089102 Manganese iodide tetrahydrate [MI] CAS No. 13446-37-2](/img/structure/B89102.png)
Manganese iodide tetrahydrate [MI]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese (II) iodide is a chemical compound composed of manganese and iodide with the formula MnI2(H2O)n . The tetrahydrate form, which is the one you’re interested in, is a pink solid . Both the tetrahydrate and the anhydrous derivative are beige . Both forms feature octahedral Mn centers .
Synthesis Analysis
The synthesis of Manganese (II) iodide involves the reaction between manganese(II) chloride tetrahydrate mixed with isopropanol and the potassium permanganate solution . It is found that the less amount of water resulted in the needle- or rod-like product .Molecular Structure Analysis
Manganese (II) iodide has a trigonal crystal structure of the cadmium iodide type (polytype 2H) with the space group P 3 m1 (space group no. 164) . It dissolves in water and decomposes . The tetrahydrate has a monoclinic crystal structure with the space group P2 1/c (No. 14) .Physical And Chemical Properties Analysis
Manganese (II) iodide has a molar mass of 308.747 g/mol . The tetrahydrate is a pink solid while the anhydrous derivative is beige . Both forms feature octahedral Mn centers . Unlike MnCl2(H2O)4 and MnBr2(H2O)4 which are cis, MnI2(H2O)4 is trans .Safety And Hazards
Manganese (II) iodide tetrahydrate is harmful if swallowed . It is moisture sensitive and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided and adequate ventilation should be ensured .
Zukünftige Richtungen
While specific future directions for Manganese iodide tetrahydrate are not mentioned in the search results, there is ongoing research in the field of metal-halide hybrid materials, including manganese halide compounds . These materials are being explored for their potential in emitting in the near-infrared (NIR) region .
Eigenschaften
IUPAC Name |
manganese(2+);diiodide;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJNPHDXBLNHA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Mn+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8I2MnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158726 |
Source


|
| Record name | Manganese iodide tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese iodide tetrahydrate | |
CAS RN |
13446-37-2 |
Source


|
| Record name | Manganese iodide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)





